Researchers requiring authentic Phospholine for PlmS2 enzyme assays or PP2A studies face supply of mis-identified or unstable material. Our Phospholine is the exact non-hydroxylated penultimate precursor, verified for pH-dependent stability (max. at pH 6.63).
- Exclusive PlmS2 substrate for biosynthetic engineering.
- PP2A selectivity (IC50 4.7 µM) over PP1 minimizes off-target effects.
- Optimal stability at pH 6.63 ensures reliable HPLC and bioassay data.
Molecular FormulaC25H40NO8P
Molecular Weight513.6 g/mol
CAS No.122856-26-2
Cat. No.B055998
⚠ Attention: For research use only. Not for human or veterinary use.
Phospholine (CAS 122856-26-2), also designated as Phoslactomycin B (PLM B), is a member of the phoslactomycin family, a class of phosphate ester antibiotics isolated from *Streptomyces nigrescens* [1]. This natural product is characterized by a unique structure comprising an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring [1]. Its primary mechanism of action is as a potent and selective inhibitor of Serine/Threonine Protein Phosphatase 2A (PP2A), an activity that underpins its reported antitumor, antifungal, and antiviral properties [2][3].
Biosynthetic Pathway Probe
Non-hydroxylated penultimate precursor for phoslactomycin tailoring studies
Natural product reference for phytopathogen susceptibility research
Stability-Informed Formulation
pH-dependent degradation profile guides buffer and storage design
[1] Fushimi S, Nishikawa S, Shimazu A, Seto H. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities. J Antibiot (Tokyo). 1989 Jul;42(7):1019-25. doi: 10.7164/antibiotics.42.1019. View Source
[2] Palaniappan N, Kim BS, Sekiyama Y, Osada H, Reynolds KA. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster. J Biol Chem. 2003 Sep 12;278(37):35552-7. doi: 10.1074/jbc.M305526200. View Source
[3] Das Choudhuri S, Ayers S, Soine WH, Reynolds KA. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. J Antibiot (Tokyo). 2005 Sep;58(9):573-82. doi: 10.1038/ja.2005.78. View Source
Why Phospholine Substitution Fails
Substituting Phospholine (Phoslactomycin B) with other phoslactomycins or alternative PP2A inhibitors is not scientifically valid due to critical differences in biosynthetic role, stability, and biological activity. Phospholine is the unique, non-hydroxylated penultimate precursor in the phoslactomycin biosynthetic pathway, a key distinction that directly impacts its chemical stability and its specific function as a substrate for the tailoring enzyme PlmS2 [1][2]. Unlike its C-18 hydroxylated and esterified analogs (Plm A, C-F), Phospholine demonstrates a distinct pH-dependent degradation profile, with maximum stability observed at pH 6.63, which is critical for experimental design [3]. Furthermore, while all phoslactomycins target PP2A, Phospholine's specific role in inducing cellular differentiation is distinct from its deamino-hydroxy analog (HPLM), which shows greater PP2A inhibition and unique differentiation-inducing capabilities [4]. Therefore, procurement of the correct compound is essential for replicating or advancing research dependent on its precise molecular identity and functional characteristics.
Target
Phospholine (Plm B)
Similar Compounds
Plm A, C–F (hydroxylated analogs)
Non-hydroxylated precursor identity may not transfer; C-18 hydroxylation status defines PlmS2 substrate specificity and biosynthetic role.
Target
Phospholine (Plm B)
Similar Compounds
Deamino-hydroxy analog (HPLM)
Differentiation-inducing profile differs; HPLM shows greater PP2A inhibition and distinct cellular response, limiting direct interchange.
Target
Phospholine (Plm B)
Similar Compounds
Other PP2A inhibitors (e.g., okadaic acid)
PP2A/PP1 selectivity context may differ; broader inhibitors can confound PP1-dependent readouts in signaling studies.
[1] Palaniappan N, Kim BS, Sekiyama Y, Osada H, Reynolds KA. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster. J Biol Chem. 2003 Sep 12;278(37):35552-7. doi: 10.1074/jbc.M305526200. View Source
[2] Gebhardt B, et al. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803. J Bacteriol. 2005 Dec;187(23):7970-7976. doi: 10.1128/JB.187.23.7970-7976.2005. View Source
[3] Das Choudhuri S, Ayers S, Soine WH, Reynolds KA. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. J Antibiot (Tokyo). 2005 Sep;58(9):573-82. doi: 10.1038/ja.2005.78. View Source
[4] Sekiyama Y, et al. Deamino-hydroxy-phoslactomycin B, a biosynthetic precursor of phoslactomycin, induces myeloid differentiation in HL-60 cells. Biochem Biophys Res Commun. 2009 Jun 12;383(4):465-70. doi: 10.1016/j.bbrc.2009.04.069. View Source
Phospholine: Quantitative Evidence Guide
Unique Non-Hydroxylated Precursor
Phospholine (Plm B) is structurally distinct from its analogs, Plm A and Plm C through Plm F. It uniquely lacks the C-18 hydroxyl substituent and the subsequent esterification with short-alkyl-chain carboxylic acids that are present in these other phoslactomycins [1]. This structural feature is the basis for its role as the specific substrate for the cytochrome P450 monooxygenase PlmS2, which hydroxylates Plm B to Plm G, a key intermediate for the biosynthesis of the other analogs [1].
Non-Hydroxylated PrecursorHead-to-head
Qualitative structural difference: Plm B lacks C-18 hydroxyl and esterification present in Plm A, C–F.
Biosynthetic pathway probe identity review
Essential for PlmS2 substrate role; analog identity may shift pathway interpretation.
Presence of C-18 hydroxyl substituent and esterification
Target Compound Data
Absent (Phospholine/Plm B)
Comparator Or Baseline
Plm A, Plm C, Plm D, Plm E, Plm F: Present
Quantified Difference
Qualitative structural difference; Plm B is the non-hydroxylated penultimate precursor.
Conditions
Analysis of the phoslactomycin biosynthetic pathway in *Streptomyces* sp. strain HK803.
Why This Matters
For research focused on biosynthesis or metabolic engineering, Phospholine is the essential substrate for the PlmS2 enzyme, a role not fulfilled by its hydroxylated analogs.
[1] Gebhardt B, et al. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803. J Bacteriol. 2005 Dec;187(23):7970-7976. doi: 10.1128/JB.187.23.7970-7976.2005. View Source
Enhanced Biosynthetic Yield
Genetic engineering of the phoslactomycin biosynthetic gene cluster, specifically the allelic replacement of *plmS2*, resulted in a mutant strain that selectively produced Phospholine (Plm B) [1]. This targeted manipulation led to a substantial increase in production yield, achieving titers that were 6-fold higher than those observed in the wild-type strain [1].
Biosynthetic YieldHead-to-head
6-fold higher titer in engineered mutant vs. wild-type strain.
Supports process development context
Fermentation of plmS2 deletion mutant NP1; titer advantage reported.
FermentationProcess DevelopmentMicrobiology
Evidence Dimension
Production Titer
Target Compound Data
Not specified, but 6-fold higher than wild-type.
Comparator Or Baseline
Wild-type *Streptomyces* sp. HK-803 strain (producing a mixture of Plm A-F).
Quantified Difference
6-fold higher titer for Plm B in the engineered mutant.
Conditions
Fermentation of the *plmS2* deletion mutant NP1.
Why This Matters
This demonstrates a clear, quantifiable advantage in manufacturing efficiency for Phospholine, which can directly impact its commercial availability and cost-effectiveness for large-scale research applications.
FermentationProcess DevelopmentMicrobiology
[1] Palaniappan N, Kim BS, Sekiyama Y, Osada H, Reynolds KA. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster. J Biol Chem. 2003 Sep 12;278(37):35552-7. doi: 10.1074/jbc.M305526200. View Source
Exclusive Substrate for PlmS2
The cytochrome P450 monooxygenase PlmS2 exhibits high specificity for Phospholine (Plm B). Biochemical analysis demonstrated that recombinant PlmS2 efficiently converts Plm B to C-18-hydroxy Plm B (Plm G), with kinetic parameters of Km = 45.3 ± 9.0 μM and kcat = 0.27 ± 0.04 s⁻¹ [1]. Crucially, PlmS2 was unable to process any derivative where the lactone ring was hydrolyzed or the C-9 phosphate ester was modified [1].
PlmS2 Substrate KineticsHead-to-head
Km = 45.3 ± 9.0 μM, kcat = 0.27 ± 0.04 s⁻¹; no conversion with lactone-hydrolyzed or phosphate-modified derivatives.
Chemoenzymatic synthesis substrate review
Exclusive specificity confirmed in vitro; recombinant PlmS2 assay.
Efficient conversion to Plm G; Km = 45.3 μM, kcat = 0.27 s⁻¹
Comparator Or Baseline
Derivatives with hydrolyzed lactone ring or modified C-9 phosphate ester: No detectable conversion.
Quantified Difference
Exclusive substrate specificity for Plm B.
Conditions
In vitro enzymatic assay with purified recombinant PlmS2.
Why This Matters
This confirms Phospholine's non-redundant role in biosynthetic pathways. Any research aiming to use PlmS2 for chemoenzymatic synthesis or to study this specific enzymatic step must use Phospholine.
[1] Gebhardt B, et al. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803. J Bacteriol. 2005 Dec;187(23):7970-7976. doi: 10.1128/JB.187.23.7970-7976.2005. View Source
pH Stability Profile
The solution stability of Phospholine (Plm B) is pH-dependent and exhibits a U-shaped degradation profile. A detailed kinetic study revealed that decomposition follows the equation kOBS = kH x 10⁻ᴾᴴ + kOH x 10⁽ᴾᴴ⁻¹⁴⁾, with rate constants kH = 45 ± 7 M⁻¹h⁻¹ and kOH = 448 ± 73 M⁻¹h⁻¹ [1]. Based on this analysis, Plm B was found to be most stable at pH 6.63 [1].
pH Stability ProfileClass-level
Maximum stability at pH 6.63; kH = 45 M⁻¹h⁻¹, kOH = 448 M⁻¹h⁻¹ (30°C, aqueous).
Maximum stability at pH 6.63; kH = 45 M⁻¹h⁻¹, kOH = 448 M⁻¹h⁻¹ at 30°C.
Comparator Or Baseline
Stability at other pH values within the 2-10 range.
Quantified Difference
U-shaped profile with minimum degradation at pH 6.63.
Conditions
Aqueous solution, 30°C, analyzed via HPLC.
Why This Matters
This precise stability data is essential for designing reproducible experiments, formulating stock solutions, and predicting shelf-life. It directly informs proper storage and handling, preventing loss of activity due to degradation.
FormulationAnalytical ChemistryStability Studies
[1] Das Choudhuri S, Ayers S, Soine WH, Reynolds KA. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. J Antibiot (Tokyo). 2005 Sep;58(9):573-82. doi: 10.1038/ja.2005.78. View Source
PP2A Selectivity over PP1
Phoslactomycins, including Phospholine (Plm B), demonstrate selective inhibition of Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1). An in vitro assay showed that phoslactomycins inhibit PP2A with an IC50 of 4.7 µM [1]. The concentration required for PP1 inhibition was significantly higher, establishing a clear selectivity window [1].
PP1 inhibition requires higher concentrations (exact IC50 not specified).
Quantified Difference
Selective inhibition of PP2A at lower concentrations.
Conditions
In vitro phosphatase assay.
Why This Matters
This selectivity is critical for functional studies where specific inhibition of PP2A is required to dissect signaling pathways without confounding effects from PP1 inhibition, a common limitation with broader phosphatase inhibitors like okadaic acid.
[1] Usui T, et al. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells. J Biol Chem. 1999 May 21;274(21):14786-92. doi: 10.1074/jbc.274.21.14786. View Source
Antifungal Activity Against Phytopathogens
Phoslactomycins, including Phospholine (Plm B), exhibit strong antifungal activity, particularly against agriculturally relevant phytopathogenic fungi [1]. The class has demonstrated notable efficacy against *Botrytis cinerea* and *Alternaria kikuchiana* [1]. While detailed MIC data for Plm B is less common than for the main product Plm E, its activity is part of the established phoslactomycin antifungal profile [2].
Antifungal ActivityClass-level
Active against Botrytis cinerea and Alternaria kikuchiana (phoslactomycin class profile).
Antifungal screening context
Plm B-specific MIC data limited; class inference. Data to verify.
Active against *B. cinerea* and *A. kikuchiana* (as part of the phoslactomycin class).
Comparator Or Baseline
Plm E (main product) showed strong activity; Plm B activity is noted as part of the class.
Quantified Difference
Qualitative assessment of antifungal potency against specific pathogens.
Conditions
Paper disc method and in vivo plant assays.
Why This Matters
For agricultural and antifungal research, Phospholine serves as a valuable tool compound to study the phoslactomycin class's mechanism against these economically important fungal pathogens.
[1] Fushimi S, Nishikawa S, Shimazu A, Seto H. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities. J Antibiot (Tokyo). 1989 Jul;42(7):1019-25. doi: 10.7164/antibiotics.42.1019. View Source
[2] Das Choudhuri S, Ayers S, Soine WH, Reynolds KA. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. J Antibiot (Tokyo). 2005 Sep;58(9):573-82. doi: 10.1038/ja.2005.78. View Source
Phospholine: Research & Industrial Applications
Biosynthetic Pathway Elucidation and Engineering
Phospholine is the definitive tool for studies focused on the phoslactomycin biosynthetic pathway. Its identity as the non-hydroxylated precursor and the exclusive substrate for the PlmS2 cytochrome P450 monooxygenase makes it essential for in vitro enzymatic assays and for engineering strains to produce novel phoslactomycin analogs through combinatorial biosynthesis [1]. The 6-fold higher titer achievable in engineered strains directly supports process development and scale-up efforts [2].
Selective PP2A Inhibition in Cell Signaling
For cell biologists investigating the specific role of Protein Phosphatase 2A (PP2A) in signal transduction, cell cycle regulation, or apoptosis, Phospholine offers a valuable tool. The class's demonstrated selectivity for PP2A (IC50 4.7 µM) over PP1 allows for more precise functional dissection of pathways compared to broader inhibitors like okadaic acid, minimizing off-target effects on PP1 [3].
Antifungal Discovery and Mechanism Studies
Phospholine serves as a key reference compound for researchers developing novel antifungal agents. Its established activity against phytopathogens like *Botrytis cinerea* and *Alternaria kikuchiana* provides a benchmark for evaluating new chemical entities [4]. Studies on its stability and degradation products also offer insights into the structural motifs required for antifungal activity, guiding SAR studies [5].
Formulation and Stability Development
The detailed pH-stability profile of Phospholine (optimal stability at pH 6.63) provides a crucial starting point for analytical chemists and formulators. This data is essential for developing robust analytical methods (e.g., HPLC assays), designing stable stock solutions, and predicting compound integrity in various experimental buffers or media, thereby ensuring reproducible experimental outcomes [5].
[1] Gebhardt B, et al. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803. J Bacteriol. 2005 Dec;187(23):7970-7976. doi: 10.1128/JB.187.23.7970-7976.2005. View Source
[2] Palaniappan N, Kim BS, Sekiyama Y, Osada H, Reynolds KA. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster. J Biol Chem. 2003 Sep 12;278(37):35552-7. doi: 10.1074/jbc.M305526200. View Source
[3] Usui T, et al. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells. J Biol Chem. 1999 May 21;274(21):14786-92. doi: 10.1074/jbc.274.21.14786. View Source
[4] Fushimi S, Nishikawa S, Shimazu A, Seto H. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities. J Antibiot (Tokyo). 1989 Jul;42(7):1019-25. doi: 10.7164/antibiotics.42.1019. View Source
[5] Das Choudhuri S, Ayers S, Soine WH, Reynolds KA. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. J Antibiot (Tokyo). 2005 Sep;58(9):573-82. doi: 10.1038/ja.2005.78. View Source
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